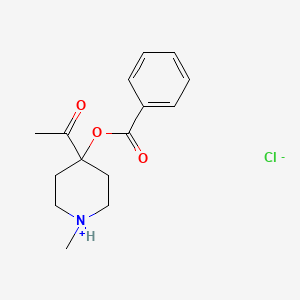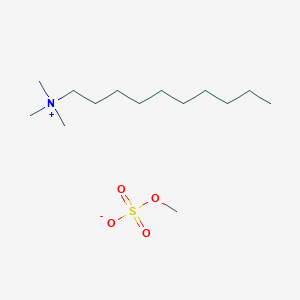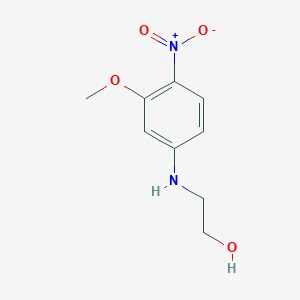
1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Acetylation and Benzoylation: The piperidine ring is then acetylated and benzoylated using acetic anhydride and benzoyl chloride, respectively, under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions and the use of organocatalysts to achieve high yields and enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the benzoyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: N-alkylated or N-acylated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenylpiperidine hydrochloride: Another piperidine derivative with similar structural features.
4-Benzoyloxypiperidine: Lacks the methyl and acetyl groups but shares the benzoyloxy moiety.
Uniqueness
1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
98694-59-8 |
|---|---|
Molekularformel |
C15H20ClNO3 |
Molekulargewicht |
297.78 g/mol |
IUPAC-Name |
(4-acetyl-1-methylpiperidin-1-ium-4-yl) benzoate;chloride |
InChI |
InChI=1S/C15H19NO3.ClH/c1-12(17)15(8-10-16(2)11-9-15)19-14(18)13-6-4-3-5-7-13;/h3-7H,8-11H2,1-2H3;1H |
InChI-Schlüssel |
CDIAWKHQHCHXPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CC[NH+](CC1)C)OC(=O)C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)







![1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone](/img/structure/B13786943.png)



